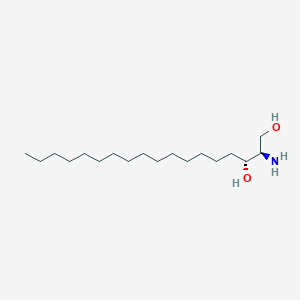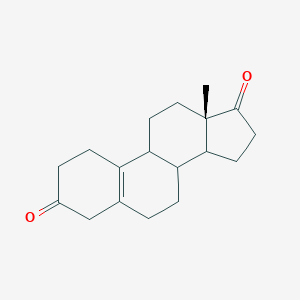
Estr-5(10)-en-3,17-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Estr-5(10)-ene-3,17-dione” is a chemical compound with the molecular formula C18H24O2 . It is related to other compounds such as “Estr-5(10)-ene-3,17-diol” and "Estr-5(10)-ene" .
Synthesis Analysis
The synthesis of “Estr-5(10)-ene-3,17-dione” and related compounds has been studied. For instance, on epoxidation of estr-5(10)-ene-3,17-dione, the 5β,10β-epoxide is the major product . The mixture of epoxides was converted into 5,10β-dihydroxy-5α-estrane-3,17-dione, 10α- and 10β-hydroxyestr-4-ene-3,17-dione, and estrone .Molecular Structure Analysis
The molecular structure of “Estr-5(10)-ene-3,17-dione” is characterized by its molecular formula C18H24O2 and its average mass 272.382 Da . It is related to “Estr-5(10)-ene-3,17-diol”, which has the molecular formula C18H28O2 and an average mass of 276.414 Da .Chemical Reactions Analysis
The chemical reactions of “Estr-5(10)-ene-3,17-dione” have been studied. For example, on epoxidation of estr-5(10)-ene-3,17-dione, the 5β,10β-epoxide is the major product . The mixture of epoxides was converted into 5,10β-dihydroxy-5α-estrane-3,17-dione, 10α- and 10β-hydroxyestr-4-ene-3,17-dione, and estrone .Physical and Chemical Properties Analysis
“Estr-5(10)-ene-3,17-dione” has a density of 1.1±0.1 g/cm3, a boiling point of 427.5±45.0 °C at 760 mmHg, and a flash point of 159.7±25.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de la Estr-5(10)-en-3,17-diona, pero parece que la información detallada sobre aplicaciones únicas en diversos campos no está fácilmente disponible en el dominio público. Los datos disponibles se refieren principalmente a sus métodos de análisis, como la cromatografía líquida de alta resolución (HPLC) en fase inversa (RP), y a las rutas de síntesis de compuestos relacionados .
Safety and Hazards
Mecanismo De Acción
Target of Action
Estr-5(10)-ene-3,17-dione, also known as 17-Hydroxy-estr-5(10)-en-3-one , is a steroid compoundLike other steroids, it may interact with steroid receptors in the body, influencing the expression of specific genes and thereby altering cellular function .
Mode of Action
It’s known that steroids generally act as ligands for intracellular receptors, modulating gene expression and cellular function . The compound’s interaction with its targets and the resulting changes would depend on the specific receptors it binds to and the downstream effects of these interactions .
Biochemical Pathways
Given its steroid nature, it may influence various biochemical pathways related to inflammation, immune response, and cell growth and differentiation .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method , which suggests that it may have properties common to other steroids, including lipophilicity and the potential for extensive metabolism in the liver .
Result of Action
The molecular and cellular effects of Estr-5(10)-ene-3,17-dione’s action would depend on the specific receptors it interacts with and the downstream effects of these interactions. As a steroid, it may have broad effects on cellular function, potentially influencing processes such as inflammation, immune response, and cell growth and differentiation .
Action Environment
The action, efficacy, and stability of Estr-5(10)-ene-3,17-dione may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific physiological or pathological state of the organism .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Estr-5(10)-ene-3,17-dione involves the conversion of a starting material, pregnenolone, into the final product through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Chloranil", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethanol" ], "Reaction": [ "Pregnenolone is reacted with Chloranil in the presence of methanesulfonic acid to form the intermediate 3-chloropregn-5-en-20-one.", "The intermediate is then reacted with sodium borohydride in ethanol to reduce the ketone group at C3, yielding 3-beta-hydroxypregn-5-en-20-one.", "The hydroxyl group at C3 is then protected by reacting the intermediate with acetic anhydride and pyridine, forming the acetylated intermediate.", "The acetylated intermediate is then reacted with sodium hydroxide in methanol to remove the acetyl group and form the final product, Estr-5(10)-ene-3,17-dione." ] } | |
Número CAS |
3962-66-1 |
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1 |
Clave InChI |
RORYLAUXKSWMQL-GUZDXLFXSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
| 3962-66-1 | |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


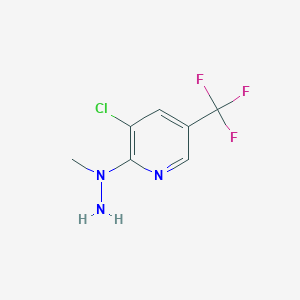

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

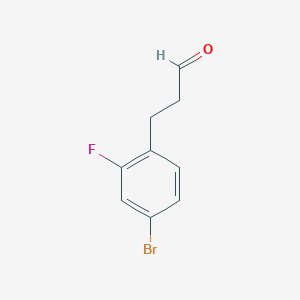

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
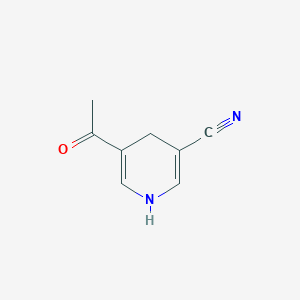
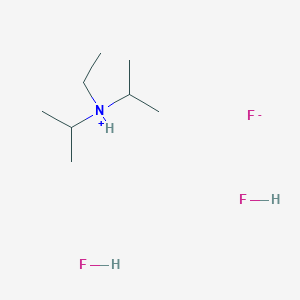
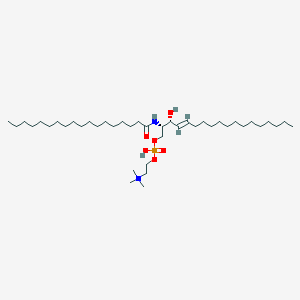
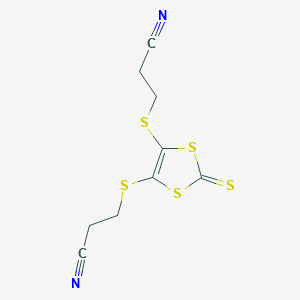
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
